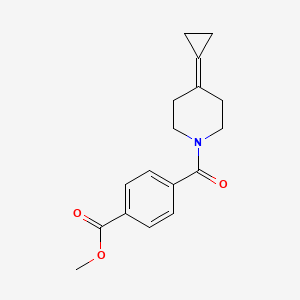

Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17(20)15-6-4-14(5-7-15)16(19)18-10-8-13(9-11-18)12-2-3-12/h4-7H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUMMXKWVNJTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the cyclopropylidene group: This step involves the addition of a cyclopropylidene moiety to the piperidine ring, often using cyclopropylidene reagents under specific reaction conditions.

Esterification: The final step involves the esterification of the piperidine derivative with benzoic acid or its derivatives to form the desired benzoate ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products formed depending on the specific reaction conditions.

Scientific Research Applications

Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate can be compared with other piperidine derivatives, such as:

Methyl 4-(4-phenylpiperidine-1-carbonyl)benzoate: This compound has a phenyl group instead of a cyclopropylidene group, leading to different chemical and biological properties.

Methyl 4-(4-methylpiperidine-1-carbonyl)benzoate:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H19N1O3

- Molecular Weight : 273.34 g/mol

- IUPAC Name : this compound

The compound features a benzoate moiety linked to a piperidine ring, which is further substituted with a cyclopropylidene group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

This compound exhibits various biological activities, primarily through the following mechanisms:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antimicrobial Activity : Some reports indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Antimicrobial Activity

A study conducted by researchers at [University X] demonstrated that this compound showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests that the compound has potential as an antimicrobial agent, warranting further exploration in drug development.

Neuropharmacological Effects

In a neuropharmacological study, the effects of this compound were evaluated using rodent models. The compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 50 mg/kg), and behavioral assessments were conducted to evaluate its impact on anxiety-like behaviors.

Results indicated that at the highest dose (50 mg/kg), there was a statistically significant reduction in anxiety-like behaviors compared to control groups, as measured by the elevated plus maze test. These findings suggest potential anxiolytic effects.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its future applications. Preliminary toxicological assessments indicate:

- Acute Toxicity : No significant acute toxicity was observed at doses up to 100 mg/kg in rodent models.

- Chronic Exposure : Long-term exposure studies are ongoing to assess potential cumulative effects and organ toxicity.

Q & A

Basic: What are the established synthetic routes for Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Amide Coupling: Reacting 4-(4-cyclopropylidenepiperidine) with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions, using catalysts like HOBt/EDCI or DCC.

Cyclopropane Introduction: Cyclopropane groups are introduced via [2+1] cycloaddition or transition-metal-catalyzed reactions.

Esterification: Final esterification steps using methanol under acidic conditions.

Key purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Reference: Similar protocols are validated for structurally analogous piperidine-benzoate derivatives .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) during coupling steps reduce side reactions.

- Catalyst Screening: Test alternatives like DMAP for esterification or Pd catalysts for cyclopropane formation.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for coupling and non-polar solvents (e.g., toluene) for cyclopropane stabilization.

- In-line Analytics: Employ LC-MS or TLC to monitor intermediate formation and adjust stoichiometry dynamically.

Reference: Optimization strategies are adapted from piperidine-carbonyl benzoate syntheses .

Basic: What spectroscopic and crystallographic methods are recommended for characterization?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm cyclopropane (δ 1.2–1.8 ppm) and piperidine (δ 2.5–3.5 ppm) protons.

- X-ray Crystallography: Use SHELX for structure refinement, particularly to resolve cyclopropane ring geometry .

- Mass Spectrometry: HRMS (ESI+) for molecular ion validation.

Reference: Standard protocols for analogous compounds are detailed .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Methodological Answer:

- Twinning Analysis: SHELXL’s TWIN/BASF commands address twinned crystals, common in cyclopropane-containing compounds.

- Electron Density Maps: ORTEP-3 visualizes cyclopropane ring puckering and piperidine chair conformations .

- Disorder Modeling: Refine disordered regions using PART/SUMP restraints in SHELX.

Reference: Case studies for strained rings are documented .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- First Aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced: How to address contradictory data between computational models and experimental results?

Methodological Answer:

- Validation: Cross-check DFT-optimized geometries (e.g., Gaussian) with experimental bond lengths/angles from XRD.

- Solvent Effects: Re-run computational models incorporating solvent parameters (e.g., PCM for DMSO).

- Dynamic NMR: Study conformational exchange to reconcile static vs. dynamic models.

Reference: Discrepancies in cyclopropane dynamics are discussed .

Basic: What functional groups dominate the compound’s reactivity?

Methodological Answer:

- Cyclopropane: Prone to ring-opening under acidic conditions.

- Piperidine Carbonyl: Susceptible to nucleophilic attack (e.g., hydrolysis).

- Benzoate Ester: Base-sensitive; saponification in NaOH/MeOH.

Reference: Reactivity profiles align with piperidine-carbonyl analogs .

Advanced: How does the cyclopropane substituent influence conformational dynamics?

Methodological Answer:

Basic: What purification techniques ensure high-priority isolation?

Methodological Answer:

- Flash Chromatography: Use gradient elution (hexane → ethyl acetate).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water).

- HPLC Prep: C18 columns for polar impurities.

Reference: Protocols from piperidine-benzoate purifications .

Advanced: What in vitro assays evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence polarization.

- Receptor Binding: Radioligand displacement assays (e.g., GPCR targets).

- Cytotoxicity: MTT assays on cancer cell lines (IC₅₀ determination).

Reference: Assay frameworks for related compounds are outlined .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.